molecular formula C9H6BrNO B592006 4-Bromo-5-phenyloxazole CAS No. 740806-67-1

4-Bromo-5-phenyloxazole

Cat. No. B592006
M. Wt: 224.057
InChI Key: BTLWIEARIJZPFS-UHFFFAOYSA-N
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Description

4-Bromo-5-phenyloxazole is a chemical compound with the CAS Number: 740806-67-1 . It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-5-phenyloxazole . It is an off-white to gray to light yellow powder or crystals .


Synthesis Analysis

The synthesis of 4-Bromo-5-phenyloxazole and similar compounds often involves the use of inexpensive and readily available starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-phenyloxazole can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-phenyloxazole are not detailed in the search results, chemical reactions can be analyzed using various methods. For instance, biochemical screening can test molecules for activity against a validated bacterial target . Phenotypic-based screening measures a parameter of cellular function in response to screening molecules .


Physical And Chemical Properties Analysis

4-Bromo-5-phenyloxazole has a density of 1.524±0.06 g/cm3 . Its melting point is 60-61 °C and its boiling point is predicted to be 300.3±22.0 °C . It has a PSA of 26.03000 and an XLogP3 of 3.10410 .

Scientific Research Applications

1. Organic Chemistry: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

  • Summary of the Application : 4-Bromo-5-phenyloxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . These compounds are valuable intermediates in organic synthesis and have significant medicinal and pharmacological applications .
  • Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
  • Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .

1. Organic Chemistry: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

  • Summary of the Application : 4-Bromo-5-phenyloxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . These compounds are valuable intermediates in organic synthesis and have significant medicinal and pharmacological applications .
  • Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
  • Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .

2. Analytical Chemistry: Material Analysis

  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

3. Heterocyclic Chemistry: Synthesis of Oxazoles

  • Summary of the Application : Oxazoles, including 4-Bromo-5-phenyloxazole, are used in the synthesis of a wide range of heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, materials science, and other fields .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

4-Bromo-5-phenyloxazole is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to be stored in a refrigerator .

Future Directions

While specific future directions for 4-Bromo-5-phenyloxazole are not mentioned in the search results, there is a general trend towards the use of bacteria-based immunotherapy in the field of medicinal chemistry . This emerging field presents potential opportunities for the development of new antibiotics and other pharmaceuticals .

properties

IUPAC Name

4-bromo-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLWIEARIJZPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738313
Record name 4-Bromo-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-phenyloxazole

CAS RN

740806-67-1
Record name 4-Bromo-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
IA Silberg, R Macarovici, N Palibroda - Tetrahedron Letters, 1976 - Elsevier
… We observed that the readily available' 2-o_nitrophenyl-4-bromo-5phenyloxazole (Ib) and its -_5-pbromophengl analogue (1~) are sensitive to light. Thus, unlike their m_ and _p-…
Number of citations: 2 www.sciencedirect.com
E Ferrer Flegeau, ME Popkin… - The Journal of Organic …, 2008 - ACS Publications
… We successfully managed to selectively brominate 5-phenyloxazole 20 13 on C-4 using a modification of Vedejs' procedure, 8 obtaining 4-bromo-5-phenyloxazole 14 in a good 69% …
Number of citations: 40 pubs.acs.org
AF Seliman, VN Bliznyuk, SM Husson… - Journal of Materials …, 2015 - pubs.rsc.org
… 2-(1-Naphthyl)-4-bromo-5-phenyloxazole (1250 mg, 3.59 mmol), tris(dibenzylideneacetone)… 2-(1-Naphthyl)-4-bromo-5-phenyloxazole (625 mg, 1.8 mmol), tris(dibenzylideneacetone)…
Number of citations: 26 pubs.rsc.org
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
… The authors also found that the Pd(PPh 3 ) 4 -catalyzed microwave-promoted reaction of 2-iodo-4-bromo-5-phenyloxazole (160) with 1.23 equiv, of boronate 155 and 3 equiv, of K 2 CO …
Number of citations: 160 onlinelibrary.wiley.com
Y Zhou, YJ Choi, E Kim, MH Oh, HJ Shin… - Biological and …, 2018 - jstage.jst.go.jp
… For instance, the reaction of 2-methyl-4-bromo-5-phenyloxazole with NaOH yields 2-hydroxyphenylacetic acid via the intermediate 4-oxazolone.In fact, replacement of the 2-chloro …
Number of citations: 4 www.jstage.jst.go.jp
LG Mueller - 2022 - search.proquest.com
As a sulfide and an isocyanide, anisylsulfanylmethylisocyanide (Asmic) has enabled the development of new methods for synthesizing heterocycles through the marriage of sulfuranide …
Number of citations: 0 search.proquest.com

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